molecular formula C7H11NO2 B8722181 1-(furan-3-yl)-2-(methylamino)ethan-1-ol

1-(furan-3-yl)-2-(methylamino)ethan-1-ol

Cat. No.: B8722181
M. Wt: 141.17 g/mol
InChI Key: FUUQXCXLNXMCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-3-yl)-2-(methylamino)ethan-1-ol is a β-amino alcohol derivative featuring a furan ring substituted at the 3-position and a methylamino group at the β-carbon of the ethanol backbone. This structure combines the aromatic heterocyclic properties of furan with the hydrogen-bonding capabilities of the hydroxyl and secondary amine groups. The furan ring contributes to electron-rich aromatic interactions, while the methylamino group enhances solubility and facilitates interactions with biological targets through hydrogen bonding or basicity .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-(furan-3-yl)-2-(methylamino)ethanol

InChI

InChI=1S/C7H11NO2/c1-8-4-7(9)6-2-3-10-5-6/h2-3,5,7-9H,4H2,1H3

InChI Key

FUUQXCXLNXMCMG-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=COC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)-2-(methylamino)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of furan-3-carbaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the furan ring or the amino group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products:

    Oxidation Products: Furan-3-carboxaldehyde, furan-3-carboxylic acid

    Reduction Products: 1-(Furan-3-yl)-2-(methylamino)ethanol derivatives

    Substitution Products: Halogenated or nitrated furan derivatives

Scientific Research Applications

1-(Furan-3-yl)-2-(methylamino)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(furan-3-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Conversely, the smaller furan ring in the target compound may enhance metabolic stability.
  • Amino Group Variations: Imidazole and triazole substituents (e.g., ) confer stronger hydrogen-bonding and metal-coordinating abilities, crucial for antibacterial action. The methylamino group in the target compound offers moderate basicity, favoring blood-brain barrier penetration for CNS applications .
  • Functional Group Impact : Ethoxy groups (e.g., ) increase hydrophobicity, whereas morpholine (e.g., ) enhances water solubility via tertiary amine protonation.

Physical and Spectroscopic Properties

NMR data from related compounds (Table 2) highlights structural influences:

Compound $^1$H-NMR Shifts (δ, ppm) Key Features Reference
1-(Furan-3-yl)ethan-1-ol 1.46 (CH3), 4.13 (-OH), 4.86 (CH), 7.27 (furan H) Hydroxy and furan protons
This compound (predicted) ~1.2-1.5 (CH3NH), 3.2-3.5 (NHCH3), 4.6-5.0 (-OH) Methylamino protons downfield-shifted -
1-(Benzofuran-2-yl)-2-(imidazolyl)ethan-1-ol 7.2-7.8 (benzofuran H), 7.5 (imidazole H) Aromatic overlap complicates integration

The methylamino group in the target compound is expected to cause upfield shifts for adjacent protons compared to imidazole-containing analogs due to reduced electron withdrawal.

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